Hydroxylamine-d3 deuteriochloride

Beschreibung

The exact mass of the compound Hydroxylamine-d3 deuteriochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydroxylamine-d3 deuteriochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxylamine-d3 deuteriochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2H)chlorane;[(2H)hydroxy](2H2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHULULXKLSOZ-MUONFQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])O[2H].[2H]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583579 | |

| Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15588-23-5 | |

| Record name | (~2~H_3_)Hydroxylamine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine-d3 deuteriochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Hydroxylamine-d3 Deuteriochloride

The following technical guide details the properties, handling, and application of Hydroxylamine-d3 deuteriochloride (CAS 15588-23-5) . This document is structured for researchers requiring high-fidelity isotopic labeling reagents for drug metabolism studies (DMPK) and mechanistic analysis.[1]

Core Identity & Application Framework

Executive Summary

Hydroxylamine-d3 deuteriochloride (

Unlike standard hydroxylamine hydrochloride, this isotopologue prevents isotopic dilution during the synthesis of deuterated targets, specifically where exchangeable protons on nitrogen or oxygen are intermediates in a reaction pathway involving C-H bond formation (e.g., reduction of oximes to

Chemical Identity & Physicochemical Properties

CAS Number: 15588-23-5 Synonyms: Hydroxylamine-d3 DCl; Hydroxylamine hydrochloride-d4; Trideuteriohydroxylamine deuteriochloride.[1][2][3][4]

Table 1: Physicochemical Specifications

| Property | Specification | Note |

| Molecular Formula | Fully deuterated (4 D atoms) | |

| Molecular Weight | 73.52 g/mol | vs. 69.49 g/mol for non-deuterated |

| Isotopic Purity | Critical for quantitative tracing | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 155–158 °C (dec.)[1][2][4][5][6][7] | Decomposes violently if overheated |

| Solubility | Soluble in | Avoid protic H-solvents to prevent exchange |

| Acidity | Strong Acid (in solution) |

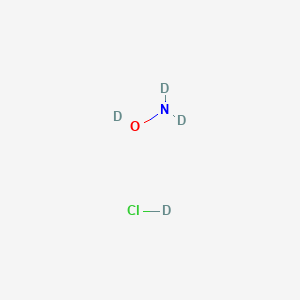

Structural Visualization

The following diagram illustrates the isotopic substitution pattern and the salt structure.

Figure 1: Structural composition of CAS 15588-23-5.[1][2][3] Note the complete substitution of Hydrogen (H) with Deuterium (D) on all polar positions.[1]

Critical Handling & Safety (E-E-A-T)

Expert Insight: Hydroxylamine salts are notoriously unstable upon heating.[1] The deuterated form shares these hazards. The primary risk is explosive decomposition at elevated temperatures (>115°C) or in the presence of metal catalysts (Fe, Cu).[1]

Protocol for Safe Storage & Handling:

-

Moisture Exclusion: The D-Cl bond and N-D bonds are labile in the presence of atmospheric moisture (

).[1] Upon contact, rapid H/D exchange occurs, degrading isotopic purity.[2]-

Requirement: Store under Argon or Nitrogen in a desiccator.[1]

-

Handling: Weigh quickly in a glovebox or low-humidity environment.

-

-

Thermal Stability: Never heat the solid above 60°C. Reactions involving this reagent should be temperature-controlled.

-

Incompatibility: Incompatible with strong oxidizing agents (risk of fire/explosion) and strong bases (liberates free Hydroxylamine-d3, which is unstable).[1]

Application: Synthesis of Deuterated Oximes

This protocol describes the conversion of a ketone to a deuterated oxime.[1] This is a common intermediate step for creating

Objective: Synthesize Acetophenone-oxime-d (or generic equivalent) without isotopic scrambling.

Experimental Workflow

Reagents:

-

Substrate: Acetophenone (or target ketone).[1]

-

Reagent: Hydroxylamine-d3 deuteriochloride (CAS 15588-23-5) .[1][3][6][8]

-

Base: Sodium Acetate-d3 (anhydrous) or Pyridine-d5.[1]

-

Solvent: Methanol-d4 (

) or Deuterium Oxide (

Rationale: Using non-deuterated solvents (MeOH, H2O) or bases (NaOH) will instantly exchange the N-D/O-D deuteriums for protons.[1] While the carbon skeleton remains untouched, the stoichiometry of the reagent will be compromised, and the final mass balance will shift.[2]

Step-by-Step Protocol

-

Preparation (Inert Atmosphere):

-

In a flame-dried round-bottom flask under

, dissolve Hydroxylamine-d3 deuteriochloride (1.2 eq) in Methanol-d4. -

Add Sodium Acetate-d3 (1.5 eq) to buffer the solution and release the free base (

) in situ.[1]

-

-

Reaction:

-

Work-up (Critical for Isotope Retention):

-

If O-D/N-D retention is required: Evaporate solvent under vacuum.[1] Extract with an aprotic deuterated solvent (e.g.,

) or dry DCM if immediate analysis is planned.[1] -

If only Carbon-skeleton labeling is required (post-reduction): Standard aqueous workup is acceptable, as the oxime C=N bond is stable.

-

-

Validation:

-

NMR: Absence of O-H peak (typically broad singlet 8-10 ppm).[1]

-

MS: Observe M+1 shift (for the oxime D) relative to the non-deuterated standard.

-

Reaction Pathway Diagram[1][2]

Figure 2: Synthesis pathway for deuterated oximes using CAS 15588-23-5. Note the requirement for deuterated buffering to prevent back-exchange.

Quality Control & Validation

To ensure the integrity of the "Deuterium Switch," the following QC steps are mandatory:

-

Isotopic Purity Calculation (Mass Spec):

-

Compare the intensity of the molecular ion (

) vs. the isotopologue ( -

Acceptance Criteria:

contribution from the H-form (

-

-

Proton NMR (

-NMR):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212195, Hydroxylamine-d3 deuteriochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Hydroxylamine hydrochloride (CAS 5470-11-1) - Safety & Hazards.[1] (Applied to deuterated analog). Retrieved from [Link][1]

Sources

- 1. Hydroxylamine-d3 deuteriochloride | ClH4NO | CID 16212195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. 15588-23-5 CAS MSDS (HYDROXYLAMINE-D3 DEUTERIOCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Hydroxylamine-d3 DCl, CDN 5 g | Buy Online | CDN | Fisher Scientific [fishersci.fi]

- 5. GSRS [precision.fda.gov]

- 6. Hydroxylamine-d3 hydrochloride (hydroxylamine hydrochloride-d3; hydroxylamine hydrochloride-d3) | Monoamine Oxidase | 15588-23-5 | Invivochem [invivochem.com]

- 7. Hydroxylamine HCl | ClH4NO | CID 21645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Mastering Isotopic Purity: A Technical Guide to Hydroxylamine-d3 Deuteriochloride

Executive Summary

In the rapidly evolving landscape of deuterated pharmacophores—exemplified by the FDA approval of deutetrabenazine—the isotopic purity of reagents is no longer a trivial specification; it is a critical quality attribute (CQA). Hydroxylamine-d3 deuteriochloride (

This guide moves beyond basic datasheets to provide a rigorous, self-validating framework for qualifying, handling, and utilizing Hydroxylamine-d3 deuteriochloride. We focus on the causality of degradation (H/D exchange) and provide actionable protocols to ensure experimental integrity.

Part 1: The Chemistry of Deuteration & Mechanism[1]

The Molecule:

Hydroxylamine-d3 deuteriochloride is the fully deuterated analog of hydroxylamine hydrochloride. In solution, particularly under acidic conditions, it exists in equilibrium. To maximize the Kinetic Isotope Effect (KIE) in downstream applications, the reagent must maintain high enrichment (>98 atom % D) at all four exchangeable positions: the three nitrogen-bound protons and the single oxygen-bound proton.

Chemical Structure & Mass Shift:

-

Protio-form (

): MW -

Deuterio-form (

): MW - Mass: +4.02 Da

Synthesis and Exchange Dynamics

The synthesis typically relies on the thermodynamic favorability of H/D exchange in heavy water (

The Critical Challenge: The N-D and O-D bonds are "labile." Unlike C-D bonds, which are kinetically stable, these heteroatom-deuterium bonds exchange rapidly with atmospheric moisture (

Figure 1: The Pathway of Isotopic Degradation. Note the potential for "Rescue" via re-equilibration in high-purity

Part 2: Critical Quality Attributes (CQAs)

When sourcing or qualifying this reagent, "Purity" is a bifurcated metric. You must assess Chemical Purity and Isotopic Purity independently.

| Attribute | Specification | Why it Matters |

| Chemical Purity | Impurities (e.g., ammonium chloride) can catalyze side reactions or poison catalysts. | |

| Isotopic Enrichment | Low enrichment dilutes the KIE, potentially causing the drug candidate to fail metabolic stability tests. | |

| Water Content ( | < 0.5% | Water is the primary vector for H/D exchange. It acts as a "proton source." |

| Appearance | White Crystalline Solid | Yellowing indicates oxidation (formation of nitrogen oxides), often due to moisture. |

Part 3: Analytical Methodologies (Self-Validating Systems)

Trustworthiness in deuteration chemistry comes from verifying the isotope ratio immediately before use.

Protocol A: 1H-NMR "Silence" Assay

The most robust method for checking isotopic purity is Proton NMR. Since deuterium (

Objective: Quantify residual protons (

Materials:

-

Solvent:

(99.96% D) – Must be fresh ampoule. -

Internal Standard: Maleic Acid or TMSP-d4 (known concentration).

-

Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

-

Glovebox Prep: Weigh ~10 mg of Hydroxylamine-d3 deuteriochloride inside a glovebox (

atmosphere). -

Solvation: Dissolve in 0.6 mL

. -

Standard Addition: Add a precise amount of Internal Standard.

-

Acquisition: Run a standard 1H-NMR (16-32 scans, d1=5s).

-

Analysis:

-

Expected: No signals for

or -

Defect: A broad singlet around 4.0–5.0 ppm (exchangeable protons) indicates H contamination.

-

Calculation: Integrate the residual peak against the standard.

-

Isotopic Purity:

.

-

Protocol B: HR-MS Isotopologue Distribution

Mass spectrometry provides the distribution of deuterated species (

Method: Direct Infusion ESI-MS (Positive Mode).

-

Theory: The molecular ion

for fully deuterated hydroxylamine ( -

Modification: Use a deuterated mobile phase (

/MeOD) if possible, or interpret the mass shift of the non-exchangeable framework if derivatized (e.g., forming an oxime with a ketone). -

Derivatization (Recommended): React with Acetone-d6. The resulting oxime has a stable C=N bond. Analyze the mass shift of the oxime to confirm N-O integrity.

Part 4: Handling & Storage (The Trustworthiness Pillar)

The primary cause of experimental failure with Hydroxylamine-d3 is hygroscopicity-induced back-exchange .

Storage Protocol

-

Primary Container: Amber glass vial with a Teflon-lined septum cap.

-

Secondary Container: Desiccator with active silica gel or

. -

Temperature: -20°C (Freezer). Crucial: Allow to warm to room temperature inside a desiccator before opening to prevent condensation.

The "Schlenk Line" Transfer Method

Never open the bottle in open air if high isotopic purity is required.

-

Flush a Schlenk flask with dry Argon/Nitrogen.

-

Quickly transfer the required mass of reagent.

-

Immediately recap and seal with Parafilm.

-

If the reagent appears clumpy (caked), it has likely absorbed water. Do not use for critical KIE studies.

Figure 2: Quality Control Decision Tree for Deuterated Reagents.

Part 5: Application in Drug Development[1][2]

The strategic use of Hydroxylamine-d3 allows for the synthesis of deuterated oximes and hydroxamic acids.

The Deuterium Switch

Replacing Hydrogen with Deuterium can significantly alter the Pharmacokinetics (PK) of a drug without changing its Pharmacodynamics (PD) (binding affinity).

-

Mechanism: The C-D bond is 6–10 times stronger than the C-H bond (Primary Kinetic Isotope Effect).

-

Outcome: If the metabolic "soft spot" (site of CYP450 oxidation) is deuterated, the drug's half-life (

) increases.

Example Workflow:

-

Target: A ketone-containing drug metabolite prone to rapid clearance.

-

Reaction: React Ketone +

-

Reduction: Reduce the oxime with

to create a deuterated amine ( -

Result: A stabilized amine resistant to oxidative deamination.

References

-

Food and Drug Administration (FDA). (2017). Deutetrabenazine (AUSTEDO) Prescribing Information. Retrieved from [Link][1][2][3]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges.[4][5] Nature Reviews Drug Discovery, 18, 929–952. [Link]

-

Englander, S. W. (2006).[6] Hydrogen Exchange and Mass Spectrometry: A Historical Perspective. Journal of the American Society for Mass Spectrometry, 17(11), 1481–1489. [Link]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Handling, Storage, and Integrity Maintenance of Hydroxylamine-d3 Deuteriochloride

This guide is structured to provide an exhaustive technical framework for the safe handling, storage, and application of Hydroxylamine-d3 deuteriochloride (ND₃OD·DCl) . It prioritizes the preservation of isotopic enrichment and the mitigation of the compound's severe explosive potential.

Chemical Identity & Physicochemical Profile

Hydroxylamine-d3 deuteriochloride is the fully deuterated salt of hydroxylamine.[1] It is a critical reagent in the synthesis of deuterated pharmaceuticals ("heavy drugs") designed to improve pharmacokinetic profiles by leveraging the Kinetic Isotope Effect (KIE).

| Property | Data |

| Chemical Name | Hydroxylamine-d3 deuteriochloride |

| CAS Number | 15588-23-5 (Deuterated) / 5470-11-1 (Unlabeled) |

| Molecular Formula | ClD₄NO (ND₃OD[1]·DCl) |

| Molecular Weight | ~73.51 g/mol |

| Appearance | White crystalline hygroscopic solid |

| Solubility | Soluble in D₂O, Methanol-d4; Decomposes in hot water |

| Isotopic Enrichment | Typically ≥ 98 atom % D |

Critical Hazard Profile

WARNING: This compound is not merely a "labeled salt." It inherits the explosive instability of the hydroxylamine moiety, compounded by the handling requirements of a hygroscopic deuterated reagent.

-

Explosive Decomposition: Hydroxylamine salts can decompose violently when heated above 115°C . The reaction is autocatalytic and exothermic.

-

Metal Incompatibility (Catalytic Detonation): Transition metals (especially Iron/Ferrous ions , Copper, and Lead) catalyze the decomposition of hydroxylamine even at ambient temperatures.

-

Historical Context: The 2000 Ojima Town explosion, which killed four people, was attributed to ferrous ion contamination in a hydroxylamine distillation process.[2]

-

-

Isotopic Instability: The deuterium atoms on the nitrogen and oxygen are exchangeable . Exposure to atmospheric moisture (

) results in rapid H/D exchange, rendering the expensive reagent useless for KIE studies.

The "Chain of Dryness" Storage Protocol

To maintain isotopic purity (>98% D), a rigid "Chain of Dryness" must be established. A simple "store in fridge" approach is insufficient and often destructive due to condensation.

Storage Logic Diagram

The following decision tree illustrates the required logic for storage and retrieval to prevent hydrolysis and degradation.

Figure 1: The "Chain of Dryness" workflow. Note the critical warming step before opening to prevent condensation-driven isotopic exchange.

Protocol Steps

-

Secondary Containment: Never store the primary bottle directly on a refrigerator shelf. Place the vial inside a screw-top glass jar containing a layer of blue-indicating silica gel or Drierite (CaSO₄).

-

Temperature: Maintain at 2–8°C . While -20°C is possible, it increases the "warm-up" time required before use, increasing the risk of user error (opening too early).

-

Atmosphere: The headspace of the storage container should ideally be purged with dry Argon or Nitrogen.

Operational Workflow & Handling

Core Directive: Avoid all contact with metals.[3] Use only glass, ceramic, or Teflon (PTFE) tools.

Tool Selection Matrix

| Tool Type | Recommended Material | Forbidden Material | Reason |

| Spatula | Porcelain, PTFE, or Polystyrene | Stainless Steel, Iron, Nickel | Metals catalyze explosive decomposition. |

| Weighing Boat | Anti-static Plastic | Aluminum Foil | Aluminum can react; difficult to see decomposition residues. |

| Reaction Vessel | Borosilicate Glass | Metal Alloys | Visibility and inertness. |

Weighing & Dispensing Procedure

Scenario A: Glovebox (Recommended)

-

Transfer the sealed secondary container into the antechamber.

-

Cycle vacuum/inert gas (N₂/Ar) at least 3 times.

-

Open the vial inside the glovebox.

-

Weigh using a plastic spatula into a tared vial.

-

Dissolve immediately in deuterated solvent (e.g., D₂O) if preparing a stock solution.

Scenario B: Benchtop (Schlenk Technique) If a glovebox is unavailable, you must use a "Cone of Inert Gas" technique.

-

Equilibration: Allow the vial to sit on the bench for 30 minutes to reach room temperature. Do not open yet.

-

Flow: Position an inverted funnel connected to a dry Nitrogen line over the balance.

-

Speed: Open the vial, dispense quickly using a ceramic spatula, and recap immediately.

-

Seal: Wrap the cap interface with Parafilm M immediately after use.

Deuterium Exchange Mechanism

Understanding why we avoid moisture is crucial for compliance. The exchange happens on the polar N-D and O-D bonds.

Figure 2: Mechanism of Isotopic degradation. The labile Deuterium atoms are rapidly replaced by Protons from atmospheric moisture, destroying the reagent's value.

Quality Control & Validation

Before using this reagent in critical synthesis (e.g., GMP manufacturing of a deuterated API), you must validate its isotopic purity.

H-NMR Validation Protocol

Objective: Detect residual protons (H) on the nitrogen/oxygen atoms.

-

Solvent: D₂O (99.9% D) . Do not use DMSO-d6 or CDCl₃ unless they are strictly anhydrous, as trace water in solvents will cause exchange during the test.

-

Standard: Use an internal standard that does not exchange protons (e.g., Maleic Acid or TSP).

-

Observation:

-

High Quality: The spectrum should be effectively "silent" in the hydroxylamine region, or show very weak signals corresponding to residual NH/OH.

-

Degraded: Strong peaks appearing at chemical shifts typical for Hydroxylamine HCl (approx. 10-11 ppm broad peak for NH3+/OH) indicate H-contamination.

-

Mass Spectrometry

-

Method: Direct Infusion ESI-MS (Positive Mode).

-

Target: Look for the [M+H]⁺ peak.

-

Hydroxylamine-d3 (ND₂OD): MW ≈ 36.

-

Hydroxylamine-H3 (NH₂OH): MW ≈ 33.

-

Note: In the salt form, you are observing the cation.

-

ND₃OD⁺ mass: ~37 m/z.

-

NH₃OH⁺ mass: ~34 m/z.

-

A shift toward 34 m/z indicates degradation.

-

Emergency Procedures

Spills

-

Solid Spill: Do not sweep dry dust (static/friction risk). Cover with a wet absorbent pad (water deactivates the explosion risk but ruins the isotope). Scoop up with a plastic shovel.

-

Skin Contact: Hydroxylamine is a potent sensitizer and corrosive.[4] Wash with copious water for 15 minutes.

Thermal Runaway / Fire

-

Evacuation: If a container of Hydroxylamine-d3 is involved in a fire or exposed to high heat (>100°C), evacuate the area immediately . Do not attempt to fight the fire near the reagent.

-

Explosion Risk: Sealed containers may rupture violently.

-

Extinguishing Media: Water spray is effective (cooling). Do not use containment agents that might confine the pressure.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16212195, Hydroxylamine-d3 deuteriochloride. Retrieved February 1, 2026, from [Link]

-

Failure Knowledge Database. (2000). Explosion and Fire of Hydroxylamine at Ojima Town. Retrieved February 1, 2026, from [Link]

-

International Labour Organization (ILO). (2019). ICSC 0709 - Hydroxylamine Hydrochloride.[5] Retrieved February 1, 2026, from [Link]

Sources

An In-depth Technical Guide to the Research Applications of Hydroxylamine-d3 Deuteriochloride

Executive Summary

Hydroxylamine-d3 deuteriochloride (D₂NOD·DCl) is a stable isotope-labeled chemical reagent of critical importance in modern analytical science. As the deuterated analogue of hydroxylamine hydrochloride, its primary function is to serve as a derivatizing agent and a source for generating internal standards for quantitative analysis.[1][2] This guide provides a comprehensive overview of the foundational principles, core applications, and detailed methodologies involving Hydroxylamine-d3 deuteriochloride. It is designed for researchers, scientists, and drug development professionals who require high-precision quantification of carbonyl-containing compounds—such as aldehydes and ketones—in complex matrices. The narrative will explore the mechanistic basis of its reactivity and its practical implementation in mass spectrometry-based workflows, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), underscoring its role in metabolomics, steroid profiling, and pharmaceutical research.

Section 1: Foundational Principles: The Power of Isotopic Labeling and Derivatization

The utility of Hydroxylamine-d3 deuteriochloride stems from the convergence of two powerful analytical strategies: stable isotope labeling and chemical derivatization. Understanding these principles is essential to appreciating the causality behind its application.

The Role of Stable Isotopes in Quantitative Analysis

In quantitative mass spectrometry, accuracy and precision are paramount. The "gold standard" for achieving this is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[]

The value of a SIL-IS is rooted in its near-identical physicochemical properties to the native analyte. It co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, it is easily distinguishable by its higher mass. By adding a known quantity of the SIL-IS to a sample at the earliest stage of preparation, it can meticulously account for analyte loss during extraction, handling, and derivatization, as well as correct for variations in instrument response and matrix effects.[4] This makes quantification robust and reliable.

Chemical Derivatization: Enhancing Analytical Amenability

Many biologically significant molecules, such as steroids, sugars, and certain metabolites, are not directly suitable for analysis by common techniques like GC-MS. This is often due to low volatility, poor thermal stability, or the presence of polar functional groups (e.g., -OH, -COOH, C=O) that lead to poor chromatographic peak shape and analyte adsorption within the system.[5]

Chemical derivatization is a process that transforms an analyte into a more "analysis-friendly" form. This typically involves reacting a specific functional group on the analyte with a derivatizing reagent. For carbonyl compounds (aldehydes and ketones), hydroxylamine is a highly effective reagent that converts the carbonyl group into an oxime, which is more volatile and thermally stable.[6][7]

Hydroxylamine-d3 Deuteriochloride: A Synergistic Reagent

Hydroxylamine-d3 deuteriochloride ingeniously combines both principles into a single, efficient tool. When it reacts with a carbonyl-containing analyte, it simultaneously executes two critical functions:

-

Derivatization: It converts the carbonyl group into an oxime, improving the analyte's chromatographic properties.[8]

-

Isotopic Labeling: It introduces three deuterium atoms, creating a mass shift that allows the derivative to be used as a component of a robust quantification strategy.[1][9]

This dual functionality makes it an exceptionally powerful reagent for creating bespoke internal standards for the quantitative analysis of aldehydes and ketones.

Section 2: Core Application: Quantitative Analysis of Carbonyl-Containing Molecules via GC-MS

The most prevalent application of Hydroxylamine-d3 deuteriochloride is in the derivatization of carbonyls for quantitative analysis by GC-MS, a technique favored for its high resolving power and sensitivity for volatile compounds.[10]

Mechanistic Insight: The Oximation Reaction

The core of the application is the oximation reaction, a condensation reaction between a carbonyl compound and hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group.[7][8] This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N-OH functional group of the oxime.[6][8] When Hydroxylamine-d3 deuteriochloride is used, the resulting oxime contains the deuterium label. The reaction is often performed in the presence of a base like pyridine to neutralize the liberated HCl and drive the equilibrium towards the product.[11]

Visualization: The Oximation Reaction with Hydroxylamine-d3

Caption: General oximation of a carbonyl with Hydroxylamine-d3.

Field-Proven Protocol: Steroid Hormone Profiling by GC-MS

Causality: Steroid hormones often contain both ketone and hydroxyl groups. A common and robust workflow involves a two-step derivatization: first, oximation of the ketone groups with hydroxylamine, followed by silylation of the hydroxyl groups to maximize volatility and thermal stability.[12] Using Hydroxylamine-d3 deuteriochloride in the first step creates the ideal internal standard for this rigorous analytical approach.

Experimental Protocol:

-

Sample Preparation: Aliquot 100 µL of serum or plasma into a glass test tube.

-

Internal Standard Spiking: Add a known concentration of a deuterated steroid standard (e.g., testosterone-d3) to serve as a procedural control, and a mixture of the target steroid analytes that have been pre-derivatized with Hydroxylamine-d3 deuteriochloride. Alternatively, for generating a calibration curve, parallel samples with varying analyte concentrations are prepared.

-

Extraction: Perform a liquid-liquid extraction with 3 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Oximation Step: Reconstitute the dried extract in 50 µL of a 2% (w/v) solution of Hydroxylamine-d3 deuteriochloride in anhydrous pyridine. Seal the tube and heat at 60°C for 60 minutes.

-

Silylation Step: Cool the sample to room temperature. Add 50 µL of a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Seal and heat at 60°C for 30 minutes.

-

GC-MS Analysis: Inject 1-2 µL of the derivatized sample onto a suitable GC column (e.g., DB-5ms) for analysis by GC-MS, typically operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the specific mass-to-charge ratios of the native and deuterated derivatives.

Data Presentation: Mass Shifts of Derivatized Steroids

| Steroid | Native Molecular Weight ( g/mol ) | Derivatization Reaction | Product (Native) MW | Product (d3-labeled) MW | Mass Shift (d3 vs. H) |

| Progesterone | 314.46 | 2x Oximation (C3, C20 ketones) | 344.48 | 350.51 | +6 |

| Testosterone | 288.42 | 1x Oximation (C3 ketone), 1x Silylation (C17-OH) | 375.61 | 378.63 | +3 |

| Estrone | 270.37 | 1x Oximation (C17 ketone), 1x Silylation (C3-OH) | 357.56 | 360.58 | +3 |

| Cortisone | 360.44 | 2x Oximation (C3, C20 ketones), 1x Silylation (C17-OH) | 447.63 | 453.66 | +6 |

Workflow Visualization: Quantitative Steroid Analysis

Caption: Workflow for quantitative steroid analysis using d3-oximation.

Section 3: Expanding the Frontier: Applications in LC-MS

While GC-MS is a powerful tool, it is not suitable for all molecules. For larger, non-volatile, or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[10] Derivatization with Hydroxylamine-d3 deuteriochloride remains a highly relevant strategy in LC-MS workflows.

Rationale: Enhancing LC-MS Performance

The motivation for derivatization in LC-MS differs from that in GC-MS. Instead of increasing volatility, the goals are typically:

-

Improved Ionization Efficiency: The addition of the hydroxylamine moiety can improve the efficiency of electrospray ionization (ESI), leading to greater sensitivity.[4]

-

Enhanced Chromatographic Resolution: Modifying the polarity of an analyte can improve its retention and separation on reverse-phase LC columns.

-

Standardized Fragmentation: Creating a common derivative for a class of compounds can lead to predictable fragmentation patterns for MS/MS analysis.

Using the deuterated reagent allows for the creation of a SIL-IS that provides all the benefits of quantification mentioned previously, but within an LC-MS context.[13]

Case Study: Metabolomic Profiling of Aldehyde Biomarkers

Context: Reactive aldehydes are implicated in the pathophysiology of various diseases, including diabetes, due to their role in forming advanced glycation end-products.[13] Accurate quantification of these low-abundance and often unstable biomarkers in serum is a significant analytical challenge.

Experimental Approach: A stable isotope labeling LC-MS/MS strategy using Hydroxylamine-d3 deuteriochloride offers a superior solution. This approach often involves a differential labeling strategy.

Protocol:

-

Sample Pooling and Labeling: A pooled quality control (QC) sample is created by combining small aliquots from all individual study samples. This QC sample is derivatized with Hydroxylamine-d3 deuteriochloride.

-

Individual Sample Labeling: Each individual biological sample is derivatized with the non-deuterated ("light") hydroxylamine hydrochloride.

-

Mixing: A fixed volume of the "heavy"-labeled pooled QC sample is added to each "light"-labeled individual sample. This QC sample now serves as the internal standard for every analyte across the entire sample set.

-

LC-MS/MS Analysis: The combined samples are analyzed by LC-MS/MS. The instrument is programmed to monitor the mass transitions for both the light (from the individual sample) and heavy (from the QC internal standard) versions of each aldehyde-oxime derivative.

-

Relative Quantification: The ratio of the peak area of the light derivative to the heavy derivative is calculated for each aldehyde in every sample. This ratio provides precise relative quantification, free from variations in sample prep and instrument performance.

Workflow Visualization: Differential Isotope Labeling for LC-MS

Caption: Differential labeling workflow for relative quantification.

Section 4: Physicochemical Properties and Handling

Data Sheet

| Property | Value | Source |

| CAS Number | 15588-23-5 | [14][15] |

| Molecular Formula | D₂NOD·DCl | [15] |

| Molecular Weight | ~73.52 g/mol | [15] |

| Exact Mass | 73.0232484 Da | [14] |

| Isotopic Purity | Typically ≥98 atom % D | [15] |

| Melting Point | 156-158 °C | [15] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water, alcohol, acids |

Safety and Handling

Hydroxylamine-d3 deuteriochloride shares the same hazards as its non-deuterated counterpart and must be handled with appropriate care.

-

GHS Hazard Classification: The compound is classified as corrosive to metals, harmful if swallowed or in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, may cause damage to organs through prolonged exposure, and is very toxic to aquatic life.[14]

-

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, safety glasses or goggles, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Hydroxylamine-d3 deuteriochloride is a specialized but powerful reagent that provides an elegant solution to the challenge of quantifying carbonyl-containing compounds. By merging the principles of chemical derivatization and stable isotope labeling, it enables the creation of ideal internal standards that are essential for achieving the highest levels of accuracy and precision in mass spectrometry. Its application in GC-MS and LC-MS workflows is fundamental to advancing research in fields ranging from endocrinology and clinical diagnostics to drug metabolism and systems biology. For any scientist seeking to reliably measure aldehydes or ketones in complex biological systems, Hydroxylamine-d3 deuteriochloride represents an indispensable tool in the modern analytical laboratory.

References

-

National Center for Biotechnology Information. (n.d.). Hydroxylamine-d3 deuteriochloride. PubChem Compound Database. Retrieved from [Link]

-

Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone [Video]. YouTube. Retrieved from [Link]

-

Poulsen, J. W., et al. (2024). Successive Protein Extraction Using Hydroxylamine to Increase the Depth of Proteome Coverage in Fresh, Forensic, and Archaeological Bones. Analytical Chemistry. Retrieved from [Link]

-

Tung, R. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Hussey, G. S., et al. (2017). Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. MethodsX. Retrieved from [Link]

-

Jo, A., et al. (2018). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme showing carbonyl-containing compound reacting with hydroxylamine hydrochloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HYDROXYLAMINE. Ataman Kimya. Retrieved from [Link]

-

Bolleddula, J., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition. Retrieved from [Link]

-

Wang, Y., et al. (2024). Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning. Analytical Chemistry. Retrieved from [Link]

-

Allen Digital. (n.d.). Hydroxylamine reacts with. Allen Digital. Retrieved from [Link]

-

Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydroxylamine-d3 hydrochloride (hydroxylamine hydrochloride-d3; hydroxylamine hydrochloride-d3) | Monoamine Oxidase | 15588-23-5 | Invivochem [invivochem.com]

- 4. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. m.youtube.com [m.youtube.com]

- 7. Hydroxylamine reacts with [allen.in]

- 8. quora.com [quora.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxylamine-d3 deuteriochloride | ClH4NO | CID 16212195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 羟胺-d3 氯化氘 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Stability & Handling of Hydroxylamine-d3 Deuteriochloride

This guide provides an in-depth technical analysis of Hydroxylamine-d3 Deuteriochloride (

Executive Summary

Hydroxylamine-d3 deuteriochloride is the fully deuterated salt of hydroxylamine, widely used as a nitrogen nucleophile in the synthesis of deuterated pharmaceuticals and as an NMR reference standard.

Its stability profile is governed by two distinct failure modes:

-

Isotopic Instability: The deuterium atoms on the nitrogen and oxygen are labile .[1] Exposure to protic solvents (e.g.,

, MeOH) or atmospheric moisture results in rapid H/D exchange, rendering the material useless for isotopic labeling.[1] -

Chemical Instability: Like its non-deuterated analog, the compound is thermodynamically unstable.[1] It is prone to autocatalytic decomposition accelerated by transition metals (Fe, Cu) and neutral/basic pH .[1]

Critical Directive: Store as a solid under Argon at 2–8°C. In solution, use only high-purity

Part 1: Isotopic Integrity & Solvent Compatibility

The primary value of Hydroxylamine-d3 is its isotopic purity. Unlike carbon-bound deuterium (C-D), the deuterium atoms in hydroxylamine are heteroatom-bound (N-D, O-D) and are subject to rapid exchange with the solvent.[1]

The Mechanism of Isotopic Scrambling

In the presence of any exchangeable protons (from moisture or non-deuterated solvents), the following equilibrium occurs almost instantaneously:

This process continues until the H/D ratio in the solute matches the H/D ratio of the bulk solvent. Because the solvent is present in vast molar excess, a small amount of water will effectively "wash out" the deuterium from the hydroxylamine.

Visualization: H/D Exchange Pathway

The following diagram illustrates the cascade of isotopic loss when the compound is exposed to moisture.

Figure 1: Kinetic pathway of deuterium loss upon exposure to protic contaminants.

Solvent Compatibility Matrix

To maintain >98 atom% D, strict solvent selection is required.[1]

| Solvent System | Compatibility | Risk Level | Notes |

| Optimal | Low | Ideal for aqueous reactions.[1] Maintains salt dissociation without exchange.[1] | |

| Good | Low | Good solubility.[1] Useful for organic synthesis steps.[1] | |

| DMSO- | Moderate | Medium | Good solubility, but hygroscopic nature of DMSO risks moisture uptake over time.[1] |

| FATAL | Critical | Instant loss of isotopic label.[1] Do not use. | |

| Poor | High | Salt is insoluble.[1] Attempting to dissolve may require free-basing, which risks explosion.[1] |

Part 2: Chemical Stability & Decomposition Hazards[4]

While isotopic exchange ruins the utility of the compound, chemical decomposition risks the safety of the laboratory.

The Metal-Catalyzed Autocatalysis

Hydroxylamine salts are metastable.[1] Their decomposition is exothermic and produces gases (

-

Threshold: Even 5 ppm of

can lower the onset temperature of decomposition by >50°C. -

Mechanism: Metal ions cycle between oxidation states, facilitating electron transfer that breaks the N-O bond.[1]

pH Sensitivity (The Free Base Danger)

Hydroxylamine is most stable as the protonated salt (

-

Acidic (Salt): Stable.[1] The protonated nitrogen (

) reduces the electron density available for redox reactions.[1] -

Neutral/Basic (Free Base): Unstable.[1] Upon neutralization (

), the free base (

Visualization: Chemical Failure Modes

Figure 2: Decision tree for chemical stability.[1] Note the convergence on rapid decomposition via metals or base.

Part 3: Practical Protocols

Storage of Solid Material

-

Container: Amber glass vial with a tight Teflon-lined seal.

-

Atmosphere: Argon or Nitrogen headspace (essential to prevent moisture ingress).[1]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Shelf Life: 12–24 months if seal is unbroken.[1] Hygroscopicity is the main shelf-life limiter.[1]

Preparation of Stable Stock Solutions

Goal: Prepare a solution for NMR or synthesis without inducing exchange or decomposition.

-

Glassware Prep: Wash all glassware with 1M HCl (to remove trace metals), rinse with deionized water, then rinse with Acetone and dry.[1] Ideally, silanize glass to prevent metal leaching.[1]

-

Solvent: Use

(99.9 atom% D) or -

Chelation (Optional but Recommended): If the solution must stand for >4 hours, add trace EDTA-d12 (deuterated EDTA) or ensure the system is metal-free.[1]

-

Dissolution: Add solid

to the solvent.[1] Do not heat above 40°C to aid dissolution; use gentle sonication instead.[1] -

Usage: Use immediately. Do not store dilute solutions for long periods as trace moisture permeation through caps will degrade isotopic purity.[1]

Neutralization (Generating the Free Base)

WARNING: Only perform this if strictly necessary for the reaction mechanism.[1]

-

Keep the solution on an ice bath (0°C).

-

Use a deuterated base (e.g., NaOD in

) to adjust pH.[1] -

Never concentrate the free base solution to dryness.[1] It may explode. Use the solution in situ.

Part 4: Analytical Monitoring

To validate the stability of your solution, use Proton NMR (

-

The "Blank" Check: Run a scan of your solvent (

). -

The Sample Check: In a pure

system, you should see no signals in the standard proton window (0–10 ppm) because all positions are deuterated.[1] -

Detection of Failure:

References

-

Bretherick's Handbook of Reactive Chemical Hazards . Hydroxylamine Hydrochloride; Reaction with Metals.[1][3][4] (Authoritative source on explosion hazards and metal catalysis).

-

Cisneros, L. O., et al. (2004).[1] Thermochimica Acta. "Thermal stability of hydroxylamine hydrochloride." (Establishes the 60°C stability limit and autocatalytic kinetics).

-

Engen, J. R., et al. (2011).[1] Analytical Chemistry. "Hydrogen Exchange Mass Spectrometry." (Foundational text on H/D exchange rates and pH dependence).[1]

-

Sigma-Aldrich (Merck) .[1] Safety Data Sheet: Hydroxylamine Hydrochloride. (Verifies storage conditions and incompatibility with strong oxidizers/bases).

-

Iwata, Y., et al. (2001).[1] Journal of Loss Prevention in the Process Industries. "Explosion hazard of hydroxylamine."[1][5] (Detailed analysis of the free base explosion risks).

Sources

- 1. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. lobachemie.com [lobachemie.com]

- 3. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [inchem.org]

- 4. Sciencemadness Discussion Board - Hydroxylamine via HCL, Nitromethane, and H2O? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

step-by-step guide to using Hydroxylamine-d3 deuteriochloride as an internal standard

An Application Guide for Quantitative Analysis Using Hydroxylamine-d3 deuteriochloride as an Internal Standard

Authored by: Senior Application Scientist

Abstract

In the landscape of quantitative analytical chemistry, particularly within pharmaceutical and bioanalytical research, the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. Stable isotope-labeled internal standards (SIL-IS) have become the gold standard, offering a superior ability to correct for analytical variability. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective use of Hydroxylamine-d3 deuteriochloride as an internal standard, primarily in liquid chromatography-mass spectrometry (LC-MS) applications. We will delve into the underlying principles, detailed protocols, and critical considerations to ensure method robustness and data integrity.

The Rationale for Using a Deuterated Internal Standard

The fundamental purpose of an internal standard is to compensate for variations that can occur during sample preparation and analysis.[1] These variations can arise from multiple sources, including sample loss during extraction, inconsistencies in injection volume, and fluctuations in mass spectrometer ionization efficiency.[1][2]

An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. This is where deuterated standards, like Hydroxylamine-d3 deuteriochloride, excel. By replacing hydrogen atoms with deuterium, the molecule becomes isotopically distinct (heavier) but behaves nearly identically to its non-deuterated counterpart during chromatographic separation and ionization.[2] This co-elution allows the SIL-IS to experience the same matrix effects—signal suppression or enhancement caused by other components in the sample—as the analyte, thereby providing the most accurate correction.[3][4] Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of submissions for bioanalytical method validation incorporate SIL-IS, underscoring their importance in generating reliable data.[3]

Hydroxylamine-d3 deuteriochloride: Properties and Safety

Before proceeding with any experimental work, it is crucial to understand the properties and safety requirements of the reagent.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (2H)chlorane;amine | [5] |

| CAS Number | 15588-23-5 | [5][6] |

| Molecular Formula | ClD₄NO | |

| Molecular Weight | ~73.51 g/mol | [5] |

| Melting Point | 156-158 °C (lit.) | [7] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Appearance | Solid |

Safety and Handling

Hydroxylamine-d3 deuteriochloride shares the same hazards as its non-deuterated form. It is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

-

GHS Hazard Statements: H290 (May be corrosive to metals), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer).[5]

-

Handling Precautions:

-

Work in a chemical fume hood to avoid inhalation of dust.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11]

-

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for using Hydroxylamine-d3 deuteriochloride as an internal standard for the quantification of an analyte (e.g., hydroxylamine) in a biological matrix like plasma. The specific concentrations and parameters should be optimized during method development.

Diagram of the Experimental Workflow

Caption: General workflow for quantitative analysis using an internal standard.

Materials and Reagents

-

Hydroxylamine-d3 deuteriochloride (IS)

-

Analyte standard (e.g., Hydroxylamine hydrochloride)

-

High-purity solvent for stock solutions (e.g., Methanol or Water)

-

Biological matrix (e.g., blank human plasma)

-

Protein precipitation solvent (e.g., ice-cold Acetonitrile)

-

Reconstitution solvent (e.g., Mobile Phase A/B mixture)

-

Calibrated pipettes, vortex mixer, centrifuge

-

LC-MS/MS system

Step 1: Preparation of Stock Solutions

The causality behind preparing concentrated stock solutions is to minimize weighing errors and allow for accurate serial dilutions.

-

IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of Hydroxylamine-d3 deuteriochloride and dissolve it in 1 mL of high-purity water or methanol in a volumetric flask.

-

Analyte Stock Solution (1 mg/mL): In a separate flask, accurately weigh 1 mg of the analyte standard and dissolve it in 1 mL of the same solvent.

-

Storage: Store stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[7]

Step 2: Preparation of Working Solutions and Calibration Standards

-

IS Working Solution (e.g., 100 ng/mL): Prepare a working solution by diluting the IS stock solution. The final concentration of the IS in the sample should be consistent across all standards, QCs, and unknown samples to ensure reliable normalization.

-

Calibration Curve Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards. For example, prepare standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL in the blank biological matrix.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate weighing of the analyte stock to ensure the accuracy and precision of the assay.

Step 3: Sample Preparation (Protein Precipitation Example)

This step aims to remove matrix components, like proteins, that can interfere with the analysis.

-

Aliquot 100 µL of each calibration standard, QC, and unknown sample into separate microcentrifuge tubes.

-

Add a fixed volume (e.g., 10 µL) of the IS Working Solution to every tube except the blank matrix sample. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Transfer to autosampler vials for LC-MS/MS analysis.

Step 4: Instrumental Analysis (LC-MS/MS)

The goal is to achieve chromatographic separation of the analyte from other matrix components and detect it with high specificity and sensitivity. The deuterated IS should have the same retention time as the analyte.

| Parameter | Example Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the column. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for molecules like hydroxylamine. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity. |

| MRM Transition (Analyte) | e.g., m/z 34.0 -> 17.0 | Parent ion -> Fragment ion for hydroxylamine. |

| MRM Transition (IS) | e.g., m/z 38.0 -> 19.0 | Parent ion -> Fragment ion for Hydroxylamine-d3. |

Note: MRM transitions must be optimized specifically for the instrument being used.

Step 5: Data Analysis and Quantification

The core principle of internal standard quantification is the use of a ratio.[12]

-

Integrate the peak areas for both the analyte and the IS in each injection.

-

Calculate the Peak Area Ratio (PAR) for each standard, QC, and sample: PAR = (Peak Area of Analyte) / (Peak Area of IS)

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve. The R² value should be >0.99 for good linearity.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their PAR values from the calibration curve.

Caption: The ratio of analyte to IS signal corrects for analytical variability.

Method Validation

A quantitative method must be validated to prove it is acceptable for its intended purpose.[13] Key validation parameters include:

-

Specificity: Ensuring no interference from matrix components at the retention times of the analyte and IS.

-

Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte in samples.[14]

-

Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results.[14]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[14]

-

Recovery & Matrix Effect: Assessing the efficiency of the extraction process and the influence of the matrix on the ionization of the analyte.[14] The SIL-IS is critical for correcting these effects.

References

- A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards. Benchchem.

-

Hydroxylamine-d3 deuteriochloride. PubChem, National Institutes of Health. Available from: [Link]

- Hydroxylamine-d3 hydrochloride. MedchemExpress.com.

-

Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. MDPI. Available from: [Link]

-

The Value of Deuterated Internal Standards. KCAS Bio. Available from: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]

- Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. InTechOpen.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. PubMed. Available from: [Link]

- 羟胺-D3 氯化氘 | 15588-23-5. Chemnet.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Zhihu.

-

SAFETY DATA SHEET. Lab Alley. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Hydroxylamine-d3 deuteriochloride | ClH4NO | CID 16212195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hydroxylamine-d3 hydrochloride (hydroxylamine hydrochloride-d3; hydroxylamine hydrochloride-d3) | Monoamine Oxidase | 15588-23-5 | Invivochem [invivochem.com]

- 8. media.laballey.com [media.laballey.com]

- 9. actylislab.com [actylislab.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. mdpi.com [mdpi.com]

Application Note: Trace Quantification of Hydroxylamine Genotoxic Impurities & Carbonyl Profiling via LC-MS/MS

This Application Note is designed for Analytical Scientists and Drug Development Professionals focusing on the trace quantification of Hydroxylamine (HA) , a known Genotoxic Impurity (GTI), or the profiling of carbonyl-containing analytes.

It addresses the specific use of Hydroxylamine-d3 deuteriochloride (

Executive Summary

Hydroxylamine (

Developing an LC-MS/MS method for Hydroxylamine presents two primary challenges:

-

Retention: HA is a small, highly polar molecule that elutes in the void volume of Reverse Phase (RP) columns.

-

Detection: HA lacks a UV chromophore and ionizes poorly in its native state.

The Solution: Derivatization with a ketone (e.g., Acetone or Benzaldehyde) to form a lipophilic, ionizable Oxime .

Critical Technical Insight on Hydroxylamine-d3 (

This guide details the correct scientific approach :

-

Protocol A: Quantification of Hydroxylamine using 15N-Hydroxylamine or Acetone-d6 as the stable Internal Standard strategy.

-

Protocol B: Application of O-Alkoxyamine-d3 (e.g., Methoxyamine-d3) for carbonyl profiling (often confused with Hydroxylamine-d3).

Chemical Mechanism & Strategy[2]

The Derivatization Reaction

To enable RP-LC retention and ESI sensitivity, Hydroxylamine is reacted with Acetone (in excess) to form Acetoxime .

-

Analyte: Acetoxime (

74.06) -

Properties: The oxime is sufficiently lipophilic for C18 retention and contains a basic nitrogen for ESI(+) ionization.

The Isotope Dilution Challenge

When using Hydroxylamine-d3 (

-

Reaction:

. -

In Mobile Phase: The

group rapidly exchanges with -

Result: The mass shift is lost. The "heavy" standard becomes the "light" analyte (

74), making quantitation impossible.

Recommended Internal Standard Strategies:

-

Strategy 1 (Gold Standard): Use Hydroxylamine-15N Hydrochloride . The

label is non-exchangeable.-

Reaction:

(

-

-

Strategy 2 (Alternative): Use Acetone-d6 as the derivatizing reagent for the standard curve (Inverse Labeling) or add a pre-synthesized Acetoxime-d6 as the IS.

Experimental Protocol: Trace HA Quantification

Focus: High-sensitivity quantitation of Hydroxylamine in API using in-situ derivatization.

Reagents & Materials

-

Analyte: Hydroxylamine Hydrochloride (Trace grade).

-

Internal Standard: Hydroxylamine-15N Hydrochloride (Recommended) OR Acetoxime-d6.

-

Derivatizing Reagent: Acetone (HPLC Grade).

-

Buffer: Ammonium Acetate / Formic Acid.

-

Solvent: Water/Methanol (LC-MS Grade).

Sample Preparation Workflow

Step 1: Stock Preparation

-

Stock A (Analyte): Dissolve Hydroxylamine HCl in water to 1 mg/mL.

-

Stock B (IS): Dissolve Hydroxylamine-15N HCl in water to 1 mg/mL.

Step 2: Sample Extraction (Drug Substance)

-

Weigh 100 mg of API into a centrifuge tube.

-

Add 900 µL of Diluent (50:50 Water:Acetonitrile).

-

Add 100 µL of Stock B (IS) (Final conc: 100 µg/mL).

-

Vortex and sonicate to dissolve. Centrifuge if insoluble excipients are present.

Step 3: Derivatization

-

Transfer 500 µL of the API solution to a reaction vial.

-

Add 200 µL of Acetone (Derivatizing Agent).

-

Add 100 µL of Pyridine (Catalyst/Buffer, optional but improves yield).

-

Incubation: Heat at 50°C for 30 minutes .

-

Note: Ensure the vial is tightly capped to prevent acetone evaporation.

-

-

Quench/Dilution: Dilute with 200 µL of 0.1% Formic Acid in Water to match initial mobile phase conditions.

LC-MS/MS Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 0-1 min: 5% B (Isocratic loading)1-5 min: 5% |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 5 µL |

| Ionization | ESI Positive Mode |

MRM Transitions:

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |

| Acetoxime (HA-Derivative) | 74.1 | 58.1 | 15 | Analyte |

| 74.1 | 42.1 | 20 | Qualifier | |

| 15N-Acetoxime (IS) | 75.1 | 59.1 | 15 | Internal Standard |

Note: If using Acetoxime-d6 as IS, transitions would be 80.1

Visualization of Workflow

Caption: Workflow for the derivatization and isotope-dilution LC-MS/MS quantitation of Hydroxylamine.

Method Validation & Troubleshooting

Validation Criteria (per ICH Q2/M7)

-

Specificity: Ensure the API matrix does not interfere with the Acetoxime transition (

74 -

Linearity: Range 1.0 ng/mL to 1000 ng/mL (

). -

Sensitivity (LOQ): Target

ppm relative to API concentration. -

Accuracy: Spike recovery 80-120%.

Troubleshooting Guide

-

Low Sensitivity:

-

Check derivatization pH. Oxime formation is optimal at pH 4-5. Use Acetate buffer if Pyridine is insufficient.

-

Ensure Acetone is in large excess (at least 1000-fold molar excess).

-

-

Peak Splitting:

-

Oximes can exist as E/Z isomers . If two peaks appear for Acetoxime (rare for symmetrical ketones like acetone, but common for aldehydes), sum the areas of both peaks.

-

-

Back-Exchange (If using d3-HA):

-

If you observe the IS signal merging with the analyte signal, you are experiencing H/D exchange. Switch to 15N-HA immediately.

-

Alternative Application: Carbonyl Profiling

If the "Hydroxylamine-d3" intended was O-Methylhydroxylamine-d3 (

For researchers profiling ketones/aldehydes (e.g., steroids, reducing sugars), the reagent Methoxyamine-d3 is used to create a stable mass tag.

-

Reaction:

. -

Stability: The

group is bonded to Oxygen and does not exchange. -

Mass Shift: +3 Da.

-

Protocol: Similar to Section 3.2, but substitute Acetone with the Biological Sample and use Methoxyamine-d3 as the reagent.

References

-

Kumar, K. et al. (2017).[1] "Simple and Direct LC–MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds." Journal of Chromatographic Science. Link

-

Gao, S. et al. (2022). "Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides." Analytical Chemistry. Link

-

ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines. Link

-

ResolvemMass Laboratories. "Deuterated Standards for LC-MS Analysis: Stability and Application." Link

Sources

Application Note & Protocol: Enhanced Profiling of Volatile Carbonyl Compounds by GC-MS using Deuterated Isotope Derivatization with Hydroxylamine-d3 deuteriochloride

Introduction: The Analytical Challenge of Volatile Carbonyls

Volatile and semi-volatile organic compounds (VOCs) are crucial analytes in diverse fields, including metabolomics, environmental analysis, food science, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of these molecules.[1][2][3] However, a significant challenge arises when analyzing highly polar and thermally labile compounds, particularly those containing carbonyl functional groups (aldehydes and ketones). These compounds often exhibit poor chromatographic peak shape, undergo thermal degradation in the GC inlet, and can exist as multiple isomers in solution, complicating their analysis.[4]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[5][6] Derivatization modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[4][5] This application note provides a detailed protocol for the derivatization of volatile carbonyl compounds using a two-step approach: oximation followed by silylation. A key feature of this protocol is the use of Hydroxylamine-d3 deuteriochloride for the initial oximation step, which introduces a stable isotope label into the analyte. This deuterated derivative serves as an ideal internal standard for accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Principle of the Method: A Two-Step Derivatization Strategy

The protocol employs a robust two-step derivatization process designed to effectively convert polar carbonyl and hydroxyl groups into more volatile and thermally stable moieties suitable for GC-MS analysis.

Step 1: Oximation with Hydroxylamine-d3 deuteriochloride

The initial step involves the reaction of carbonyl functional groups (aldehydes and ketones) with Hydroxylamine-d3 deuteriochloride in the presence of a catalyst, typically pyridine. This reaction, known as oximation, converts the carbonyl group into a deuterated oxime.[4]

The Causality Behind Oximation:

-

Increased Stability: The resulting oxime is more stable than the parent aldehyde or ketone, reducing the likelihood of degradation during GC analysis.

-

Prevention of Cyclization: For compounds like sugars, oximation prevents the formation of multiple ring structures (anomers) in solution, which simplifies the resulting chromatogram.[4][7]

-

Isotopic Labeling: The use of Hydroxylamine-d3 deuteriochloride introduces a deuterium label, creating a heavy-isotope version of the analyte derivative. This is invaluable for isotope dilution mass spectrometry, a gold-standard quantification technique.

Step 2: Silylation

Following oximation, any remaining polar functional groups, primarily hydroxyl groups, are derivatized through silylation. This involves reacting the sample with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7]

The Rationale for Silylation:

-

Enhanced Volatility: Silylation replaces active hydrogens on hydroxyl groups with non-polar trimethylsilyl (TMS) groups, significantly increasing the volatility of the analyte.[5]

-

Improved Peak Shape: The reduction in polarity leads to less interaction with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.

The overall derivatization workflow is depicted in the following diagram:

Caption: High-level overview of the two-step derivatization workflow.

Detailed Protocol

Safety Precautions: Derivatization reagents are often toxic, moisture-sensitive, and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydroxylamine-d3 deuteriochloride is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[8]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Hydroxylamine-d3 deuteriochloride | 98 atom % D | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization grade | Sigma-Aldrich |

| Trimethylchlorosilane (TMCS) | ≥99% | Sigma-Aldrich |

| GC-MS Vials with Inserts | 2 mL, screw top | Agilent Technologies |

| Heat Block or Thermomixer | Eppendorf | |

| Centrifuge/Speed Vacuum | Labconco |

Sample Preparation

-

Extraction: Extract metabolites from your sample matrix using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Drying: Transfer a known volume of the extract to a GC-MS vial insert and evaporate to complete dryness using a speed vacuum concentrator or a stream of nitrogen.[9] It is crucial to remove all traces of water, as it can interfere with the derivatization reactions.[10]

Derivatization Procedure

Step 1: Oximation

-

Prepare the oximation reagent by dissolving Hydroxylamine-d3 deuteriochloride in anhydrous pyridine to a final concentration of 20 mg/mL. This solution should be prepared fresh.

-

To the dried sample extract in the GC-MS vial insert, add 50 µL of the oximation reagent.

-

Cap the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.

-

Incubate the mixture at 30°C for 90 minutes with gentle shaking (e.g., 800 rpm in a thermomixer).[4]

Step 2: Silylation

-

After the oximation reaction is complete and the vial has cooled to room temperature, add 80 µL of MSTFA (with 1% TMCS, if desired, to enhance the reaction for sterically hindered hydroxyl groups).[4]

-

Recap the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 37°C for 30 minutes with gentle shaking.[4]

-

After incubation, cool the vial to room temperature. The sample is now ready for GC-MS analysis.

The chemical transformation during derivatization is illustrated below:

Caption: Chemical transformation of functional groups during derivatization.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for your specific analytes and instrument.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Split Ratio | 10:1 (can be adjusted based on concentration) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Oven Temperature Program | Initial: 70°C, hold for 1 minRamp 1: 5°C/min to 310°CHold at 310°C for 10 min |

| Mass Spectrometer | |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 50-650 |

Data Analysis and Interpretation

The use of Hydroxylamine-d3 deuteriochloride allows for the application of isotope dilution mass spectrometry. For quantification, a known amount of an authentic, non-deuterated standard of the analyte of interest is spiked into the sample before extraction. The ratio of the peak area of the deuterated derivative to the non-deuterated derivative is then used to calculate the concentration of the analyte in the original sample. This method provides high accuracy by correcting for sample loss during preparation and derivatization inefficiencies.

Conclusion

This application note details a robust and reliable protocol for the analysis of volatile and semi-volatile carbonyl compounds by GC-MS. The two-step derivatization, incorporating oximation with Hydroxylamine-d3 deuteriochloride followed by silylation, effectively enhances the volatility and thermal stability of target analytes. The introduction of a stable isotope label through deuterated oximation provides a powerful tool for accurate quantification. This method is highly applicable to researchers in metabolomics, drug development, and other fields requiring sensitive and precise measurement of carbonyl-containing compounds.

References

-

Zarate, R., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]

-

ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. ALWSCI Blog. Available at: [Link]

-

Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at: [Link]

-

David, F., & Sandra, P. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

-

Moros, G., et al. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis. Available at: [Link]

-